molecular formula C21H18N4O3 B2826682 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 2034997-66-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2826682
CAS No.: 2034997-66-3
M. Wt: 374.4
InChI Key: LXSTZVKOYIYZDJ-VQHVLOKHSA-N
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Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one features a hybrid structure combining three key pharmacophoric elements:

Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, known to enhance metabolic stability and modulate lipophilicity in bioactive compounds .

Azetidine-triazole moiety: The four-membered azetidine ring introduces conformational constraint, while the 4-phenyl-1,2,3-triazole provides a planar heterocycle capable of π-π stacking or metal coordination .

Synthetic routes for analogous compounds (e.g., triazole-linked enones) often employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by condensation reactions to install the enone system . Structural characterization typically involves NMR, MS, and X-ray crystallography using programs like SHELXL or Mercury CSD .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-21(9-7-15-6-8-19-20(10-15)28-14-27-19)24-11-17(12-24)25-13-18(22-23-25)16-4-2-1-3-5-16/h1-10,13,17H,11-12,14H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSTZVKOYIYZDJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the triazole moiety: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Coupling with the benzodioxole derivative: This step may involve a Heck reaction or a similar coupling reaction to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity can be studied to understand its interactions with various biological targets.

    Medicine: Its potential antimicrobial and anticancer properties make it a candidate for drug development.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes or bind to receptors, thereby modulating biological pathways. For example, it could inhibit microbial growth by targeting bacterial enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Potential Biological Implications
Target Compound Benzo[d][1,3]dioxol-5-yl, azetidine-triazole, α,β-unsaturated ketone ~407.4 Likely CuAAC for triazole, enone condensation CNS activity (anticonvulsant analog)
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one 4-Nitrophenyl-triazole, naphthalen-2-yl, α,β-unsaturated ketone ~414.4 One-pot triazole synthesis Enhanced electron-withdrawing effects
(E)-1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one Phenyl-triazole, 4-methylpiperazine, α,β-unsaturated ketone ~339.4 Piperazine substitution via nucleophilic acyl substitution Improved solubility vs. azetidine
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenylpropen-1-one Benzodioxol-methyl-piperazine, 2-methoxyphenyl, α,β-unsaturated ketone ~500.5 Mannich reaction or similar Dual aryl groups for π-π interactions

Key Observations:

Structural Flexibility vs. The benzo[d][1,3]dioxol group in the target and may confer similar metabolic resistance, whereas the naphthalenyl group in increases hydrophobicity.

Electronic Effects :

  • The 4-nitrophenyl substituent in introduces strong electron-withdrawing character, likely altering redox properties compared to the target’s phenyl group.
  • The α,β-unsaturated ketone is conserved across all compounds, suggesting shared reactivity (e.g., nucleophilic attack at the β-carbon) .

Synthetic Accessibility :

  • Triazole formation via CuAAC is a common strategy (), but the azetidine-triazole linkage in the target may require specialized azide/alkyne precursors.
  • Piperazine derivatives () are synthesized via straightforward alkylation, whereas azetidine functionalization may demand strain-driven reactions .

Biological Relevance :

  • The benzo[d][1,3]dioxol moiety in the target and correlates with anticonvulsant activity in related pyrazole derivatives, hinting at CNS applications.
  • Piperazine-containing analogs () are often explored for kinase inhibition due to their hydrogen-bonding capacity.

Research Findings and Implications

  • Crystallography : Programs like SHELXL and Mercury CSD reveal that the azetidine’s small ring size in the target compound may lead to unique crystal packing via C-H···O/N interactions, distinct from bulkier analogs (e.g., ).
  • Computational Modeling: Density functional theory (DFT) studies could compare the enone’s electrophilicity across compounds, with electron-withdrawing groups (e.g., nitro in ) increasing reactivity .
  • ADMET Profiles : The benzo[d][1,3]dioxol group likely improves metabolic stability over naphthalenyl , while azetidine’s strain may reduce plasma stability compared to piperazine .

Q & A

Q. Q1. What are the optimal synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step routes, including:

  • Azetidine functionalization : Coupling 4-phenyl-1H-1,2,3-triazole to azetidine via nucleophilic substitution (e.g., using triethylamine as a base in chloroform) .
  • Enone formation : Condensation of benzo[d][1,3]dioxol-5-yl aldehyde with an activated ketone intermediate under reflux (e.g., ethanol or DMF as solvents) .
  • Critical parameters : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (e.g., 1:1.2 for aldehyde:azetidine precursor) to minimize side reactions like epimerization .
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Azetidine couplingTriethylamine, CHCl₃, RT, 18h65–72>95%
Enone formationEthanol, 70°C, 6h58–6392–94%

Q. Q2. How can structural characterization of this compound be rigorously validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry (e.g., E-configuration via coupling constants J = 12–16 Hz for enone protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₀N₄O₃: 429.1558; observed: 429.1561) .
  • X-ray Crystallography : Single-crystal analysis to resolve 3D conformation and intermolecular interactions (e.g., torsion angles between triazole and benzodioxole rings) .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the triazole-azetidine motif as a hydrogen-bond acceptor .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gap for reactivity prediction) .
  • MD Simulations : 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability .

Q. Q4. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of benzodioxole) .
  • SAR Analysis : Compare analogs with modified substituents (e.g., replacing phenyltriazole with pyridine) to isolate pharmacokinetic vs. pharmacodynamic effects .
  • Controlled Dosing : Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability .

Q. Q5. What experimental design limitations could affect reproducibility in studies involving this compound?

Methodological Answer:

  • Sample Degradation : Prolonged storage (>24h) in DMSO at RT causes enone isomerization. Use fresh solutions or store at –80°C .
  • Solvent Artifacts : Residual DMF in synthesis can inhibit enzymatic assays. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Batch Variability : Monitor azetidine precursor purity (≥98% by HPLC) to ensure consistent coupling efficiency .

Q. Q6. How does the compound’s stereoelectronic profile influence its reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electrophilic Sites : The enone’s α,β-unsaturated carbonyl is prone to Michael addition (e.g., with thiols in cysteine residues) .
  • Hydrogen-Bonding : The triazole nitrogen acts as a H-bond acceptor, critical for target binding (e.g., kinase ATP pockets) .
  • Steric Effects : The azetidine’s constrained ring limits rotational freedom, enhancing selectivity for planar binding sites .

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